molecular formula C18H27N3O2 B2831835 1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 2034205-18-8

1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2831835
CAS No.: 2034205-18-8
M. Wt: 317.433
InChI Key: YSTSQYPLXJCIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound that features a complex structure combining a tetrahydrofuran ring, a piperidine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting tetrahydrofuran with a suitable amine under acidic conditions to form the tetrahydrofuran-3-yl-piperidine.

  • Urea Formation: : The piperidine intermediate is then reacted with an isocyanate derivative of o-tolyl to form the final urea compound. This reaction usually requires a base such as triethylamine to facilitate the formation of the urea bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the urea moiety to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or cardiovascular conditions.

    Biology: It may be used in studies involving receptor binding or enzyme inhibition due to its complex structure.

    Materials Science: The compound could be investigated for its properties as a building block in the synthesis of novel polymers or materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, altering their activity. The tetrahydrofuran and piperidine rings could facilitate binding to hydrophobic pockets in proteins, while the urea moiety might form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-4-yl)methyl-3-(o-tolyl)urea: Lacks the tetrahydrofuran ring, which might affect its binding properties and overall activity.

    1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of an o-tolyl group, which could influence its chemical reactivity and biological activity.

Uniqueness

1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is unique due to the presence of both the tetrahydrofuran and piperidine rings, which provide a distinctive combination of hydrophobic and hydrophilic properties. This unique structure could enhance its binding affinity and specificity in biological systems, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14-4-2-3-5-17(14)20-18(22)19-12-15-6-9-21(10-7-15)16-8-11-23-13-16/h2-5,15-16H,6-13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTSQYPLXJCIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.